molecular formula C5H9BrClN B1382886 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride CAS No. 1803581-46-5

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

Cat. No. B1382886
M. Wt: 198.49 g/mol
InChI Key: YXGOREDHMPAAQD-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound with the CAS Number: 1803581-46-5 . It has a molecular weight of 198.49 . The compound is an off-white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 198.49 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Spectroscopic and Computational Studies

5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been extensively studied through spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used for optimizing its geometric structure, and calculations of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. The compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were also investigated (Vural & Kara, 2017).

2. Inhibitory Activities and Structural Analysis

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized, and their binding affinity into the binding site of S. aureus tyrosyl-tRNA synthetase was determined through molecular docking studies. These compounds show potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

3. Synthesis and Characterization of Derivatives

The efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues were achieved, illustrating the compound's versatility in synthesizing various derivatives (Nechayev et al., 2013).

properties

IUPAC Name

5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGOREDHMPAAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 5
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
Reactant of Route 6
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

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